molecular formula C7H8ClN B042847 3-Chloro-2-methylaniline CAS No. 87-60-5

3-Chloro-2-methylaniline

Cat. No.: B042847
CAS No.: 87-60-5
M. Wt: 141.6 g/mol
InChI Key: ZUVPLKVDZNDZCM-UHFFFAOYSA-N
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Description

3-Chloro-2-methylaniline, also known as 2-amino-6-chlorotoluene, is an organic compound with the molecular formula C7H8ClN. It is a derivative of aniline, where the amino group is substituted at the ortho position with a methyl group and a chlorine atom. This compound is a clear yellow to red or red-brown liquid at room temperature and is primarily used as an intermediate in the synthesis of various chemicals, including dyes, pharmaceuticals, and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Chloro-2-methylaniline can be synthesized through several methods. One common method involves the chlorination of o-nitrotoluene followed by reduction. The process includes the following steps :

    Chlorination: o-Nitrotoluene is chlorinated in the presence of a catalyst such as ferric chloride at a temperature of 50-60°C. Chlorine gas is passed through the reaction mixture until the desired chlorination level is achieved.

    Reduction: The chlorinated product, 2-chloro-6-nitrotoluene, is then reduced using hydrochloric acid and iron powder at 90°C. The mixture is refluxed for several hours, followed by steam distillation to obtain this compound.

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of ammonium polysulfide and dimethylformamide as solvents. The reaction is carried out at elevated temperatures (110-140°C) for 12-20 hours, followed by separation and purification steps .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-2-methylaniline undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: The nitro group in its precursor can be reduced to an amino group.

    Substitution: It can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Iron powder and hydrochloric acid are typically used for the reduction of nitro groups.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the chlorine atom.

Major Products Formed

Scientific Research Applications

3-Chloro-2-methylaniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-chloro-2-methylaniline depends on its application. In biological systems, it can act as an intermediate in the synthesis of compounds that target specific enzymes or receptors. For example, it may be metabolized to form active compounds that inhibit or activate certain biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

  • 3-Chloro-4-methylaniline
  • 3-Chloro-5-methylaniline
  • 2-Chloro-6-methylaniline

Comparison

3-Chloro-2-methylaniline is unique due to its specific substitution pattern, which influences its reactivity and applications. Compared to its isomers, it may exhibit different chemical and physical properties, making it suitable for specific industrial and research applications .

Properties

IUPAC Name

3-chloro-2-methylaniline
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InChI

InChI=1S/C7H8ClN/c1-5-6(8)3-2-4-7(5)9/h2-4H,9H2,1H3
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

ZUVPLKVDZNDZCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C7H8ClN
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Related CAS

6259-40-1 (hydrochloride)
Record name 3-Chloro-2-methylphenylamine
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DSSTOX Substance ID

DTXSID3024815
Record name 3-Chloro-2-methylaniline
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Molecular Weight

141.60 g/mol
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Physical Description

Liquid; [HSDB] Yellow or brown liquid; [MSDSonline]
Record name 3-Chloro-o-toluidine
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Boiling Point

245 °C @ 760 MM HG
Record name 3-CHLORO-2-METHYLPHENYLAMINE
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Solubility

SOL IN HOT WATER; INSOL IN ETHER & BENZENE, SOL IN ALCOHOL
Record name 3-CHLORO-2-METHYLPHENYLAMINE
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Vapor Pressure

0.04 [mmHg]
Record name 3-Chloro-o-toluidine
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Color/Form

LIQUID

CAS No.

87-60-5
Record name 3-Chloro-2-methylaniline
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Record name Benzenamine, 3-chloro-2-methyl-
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Record name 3-CHLORO-2-METHYLPHENYLAMINE
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Melting Point

O-2 °C
Record name 3-CHLORO-2-METHYLPHENYLAMINE
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Synthesis routes and methods I

Procedure details

To a mixed solution of 150 g of stannous chloride and 200 ml of concentrated sulfuric acid under ice-cooling is added 29 g of 2-chloro-6-nitrotoluene. Then, the solution is heated at 100° C. for 1 hour, resulting in white crystals. The crystals are recovered by filtration and dissolved in a mixed solution of 400 ml of water and 50 ml of a 40% NaOH solution, followed by extracting with 500 ml of chloroform. After washing the extract with 400 ml of water, the chloroform layer is dried over anhydrous magnesium sulfate, and the solvent is distilled off under reduced pressure for concentration. Distillation of the resultant residue yields 23 g of 2-methyl-3-chloroaniline as the fraction of 115°-116° C./10 mmHg.
[Compound]
Name
stannous chloride
Quantity
150 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
29 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a solution of the crude [3-Chloro-2-(2-oxo-propyl)-phenyl]-carbamic acid tert-butyl ester (5.21 g) in dichloromethane (180 ml) was added trifluoroacetic acid (20 ml). The reaction mixture was stirred at room temperature for 5 days and then partitioned between dichloromethane and 5% sodium bicarbonate solution. The organic extract was washed with brine, dried (anhydrous sodium sulfate), and concentrated under reduced pressure to give 4-Chloro-2-methyl-1H-indole and 3-Chloro-2-methyl-phenylamine as a mixture (2.6 g mixture, 69% yield of 4-Chloro-2-methyl-1H-indole). 1H NMR (CDCl3) d: 2.45 (s, 3H), 6.32-6.33 (m, 1H), 6.98-7.18 (m, 3H), 7.96 (bs, 1H), M−H: 164.
Name
[3-Chloro-2-(2-oxo-propyl)-phenyl]-carbamic acid tert-butyl ester
Quantity
5.21 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
180 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Chloro-2-methylaniline
Reactant of Route 2
3-Chloro-2-methylaniline
Reactant of Route 3
3-Chloro-2-methylaniline
Reactant of Route 4
3-Chloro-2-methylaniline
Reactant of Route 5
3-Chloro-2-methylaniline
Reactant of Route 6
3-Chloro-2-methylaniline

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